7-Hydroxyperphenazine
Overview
Description
7-Hydroxyperphenazine is a metabolite of perphenazine, a piperazine phenothiazine antipsychotic. Perphenazine is primarily used to treat schizophrenia and severe nausea and vomiting. This compound retains some of the pharmacological activity of perphenazine, making it an important compound for understanding the drug’s overall effects and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyperphenazine typically involves the hydroxylation of perphenazine. This process can be carried out using various oxidizing agents under controlled conditions. The hydroxylation reaction is usually performed in the presence of a catalyst to ensure the selective formation of the hydroxy derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyperphenazine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it back to perphenazine or other reduced forms.
Substitution: Various substitution reactions can occur at the hydroxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced forms of perphenazine, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
7-Hydroxyperphenazine has several scientific research applications:
Chemistry: Used as a reference compound in the study of phenothiazine derivatives.
Biology: Investigated for its effects on various biological pathways and receptors.
Medicine: Studied for its pharmacological activity and potential therapeutic uses.
Industry: Used in the development of new antipsychotic drugs and other pharmaceuticals
Mechanism of Action
7-Hydroxyperphenazine exerts its effects primarily by blocking dopamine subtype 2 (D2) receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the activity of dopamine, a neurotransmitter involved in mood regulation and perception. The compound also interacts with serotonin receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Perphenazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar properties.
Fluphenazine: A more potent phenothiazine derivative used in the treatment of schizophrenia
Uniqueness
7-Hydroxyperphenazine is unique due to its specific hydroxylation at the 7-position, which imparts distinct pharmacological properties compared to its parent compound and other phenothiazine derivatives. This hydroxylation enhances its activity at certain receptors, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
8-chloro-10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c22-16-2-5-20-19(14-16)25(18-4-3-17(27)15-21(18)28-20)7-1-6-23-8-10-24(11-9-23)12-13-26/h2-5,14-15,26-27H,1,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYATYUJNKFULPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52174-38-6 | |
Record name | 7-Hydroxyperphenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052174386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-HYDROXYPERPHENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72JU1448JM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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